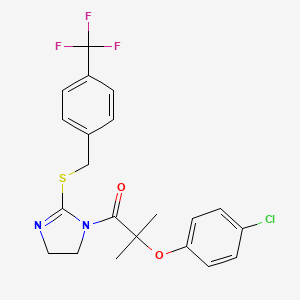

2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is an organic compound distinguished by its intricate structure. This compound features both aromatic and aliphatic groups, as well as a unique imidazole ring and a trifluoromethyl benzyl moiety. Its synthesis and reactivity hold considerable interest within organic chemistry and related fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multi-step organic reactions:

Formation of 4-chlorophenoxyacetic acid: from 4-chlorophenol through etherification.

Synthesis of 2-(4-chlorophenoxy)-2-methylpropan-1-ol: via reaction with isobutylene in the presence of a suitable catalyst.

Formation of the imidazole ring: by reacting the alcohol with thioimidazole.

Final step: involves the incorporation of the trifluoromethyl benzyl group through a substitution reaction with trifluoromethyl benzyl chloride.

Industrial Production Methods

Industrially, the production can be scaled up using continuous flow reactors which allow for better control over reaction parameters and yield optimization. This often involves:

High-temperature reactions: under controlled environments.

Use of phase transfer catalysts: to enhance reaction rates.

Purification: using chromatographic techniques to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of carboxylic acids or ketones depending on the site of oxidation.

Reduction: : Can be reduced to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Capable of undergoing various nucleophilic substitutions due to the presence of the trifluoromethyl group and chlorine atom.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), Jones reagent (CrO₃, H₂SO₄).

Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃), sodium thiolate (NaS-R).

Major Products Formed

Oxidation: : Carboxylic acids or ketones.

Reduction: : Alcohols or amines.

Substitution: : Varied, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have focused on the synthesis of derivatives similar to this compound, demonstrating potential anticancer properties. For instance, compounds containing imidazole and triazole rings have shown promising cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups is believed to enhance lipophilicity and biological activity, which can be beneficial in drug design .

-

Anti-inflammatory Properties :

- The compound's structural analogs have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Research indicates that modifications in the alkyl side chains can influence selectivity towards these enzymes, potentially leading to new anti-inflammatory agents .

- Antimicrobial Activity :

Material Science Applications

The unique chemical structure of this compound allows it to be explored in material science, particularly in the development of advanced materials such as:

-

Organic Light Emitting Diodes (OLEDs) :

- Compounds featuring trifluoromethyl groups are often utilized in OLED technology due to their favorable electronic properties. The potential for this compound to be used as a dopant or host material in OLEDs is an area of ongoing research.

- Polymer Chemistry :

Case Study 1: Anticancer Evaluation

A study conducted by researchers synthesized several derivatives based on the imidazole structure, including variations of the target compound. The derivatives were tested against human cancer cell lines, revealing significant cytotoxicity attributed to the trifluoromethyl substitution enhancing membrane permeability .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory potential was assessed through in vitro assays measuring COX enzyme inhibition. The results indicated that certain derivatives exhibited selective inhibition of COX-1 over COX-2, suggesting a mechanism for reduced side effects typically associated with non-selective NSAIDs .

Mecanismo De Acción

The compound exerts its effects through several mechanisms:

Molecular Targets

Enzyme inhibition: : Acts on specific enzymes by binding to their active sites.

Receptor interaction: : Engages with receptors at a molecular level, affecting cellular responses.

Pathways Involved

Signal transduction pathways: : Influences various signaling cascades within cells.

Metabolic pathways: : Modulates metabolic processes, altering the production of key metabolites.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-chlorophenoxy)-2-methyl-1-propanol

4-chlorophenoxyacetic acid

Benzylthioimidazole derivatives

Comparison

Uniqueness: : The compound's trifluoromethyl group and the imidazole ring confer unique reactivity and binding properties.

Structural complexity: : More complex than its simpler analogs like 2-(4-chlorophenoxy)-2-methyl-1-propanol or 4-chlorophenoxyacetic acid.

Higher reactivity: : Enhanced reactivity due to the presence of multiple functional groups.

This article provides a comprehensive overview of 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, highlighting its preparation, reactions, applications, and mechanisms

Actividad Biológica

The compound 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chlorophenoxy group : Enhances lipophilicity and biological activity.

- Trifluoromethyl group : Often associated with increased potency in pharmacological applications.

- Imidazole moiety : Known for its role in many biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies have indicated that the imidazole ring may play a crucial role in inhibiting certain enzymes or receptors involved in cell proliferation and survival pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has been tested against various cancer cell lines, such as MDA-MB-435 (melanoma) and K-562 (leukemia), showing promising results with IC50 values indicating effective inhibition of cell growth. In one study, a related compound exhibited an IC50 value of 2.09 µM against CCRF-CEM leukemia cells, significantly lower than standard anticancer drugs like bendamustine (60 µM) and chlorambucil (52 µM) .

Antifungal Activity

The compound's antifungal potential has also been explored. For example:

- Inhibition of Fungal Growth : Research indicates that modifications to the phenyl ring can enhance antifungal activity. Compounds structurally similar to this one have shown MIC values ranging from 64 to 512 µg/mL against strains such as Candida albicans and Aspergillus niger .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

-

Study on Anticancer Properties :

- A series of derivatives based on the imidazole framework were synthesized and screened for cytotoxicity against multiple cancer cell lines.

- The study found that specific substitutions on the phenyl ring significantly enhanced activity, demonstrating structure-activity relationships (SAR) that guide further development .

- Agrochemical Applications :

Data Tables

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClF3N2O2S/c1-20(2,29-17-9-7-16(22)8-10-17)18(28)27-12-11-26-19(27)30-13-14-3-5-15(6-4-14)21(23,24)25/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFPCUYMRNXGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.